(4-Benzyloxybenzyl)pyridin-2-ylmethylamine
Description
Contextualization of Substituted Benzylamine (B48309) and Pyridinylmethylamine Scaffolds in Chemical Biology
Substituted benzylamine and pyridinylmethylamine scaffolds are considered "privileged structures" in medicinal chemistry. This designation is attributed to their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.
The benzylamine moiety, a benzyl (B1604629) group attached to an amine, is a common feature in many biologically active compounds. Its derivatives have been investigated for a multitude of therapeutic applications, including as anticoagulants, and for the treatment of depression. nih.govmdpi.com The aromatic ring and the amine group provide opportunities for various chemical modifications, allowing for the fine-tuning of a compound's steric and electronic properties to optimize interactions with specific biological targets.
Similarly, the pyridinylmethylamine scaffold, which consists of a pyridine (B92270) ring linked to a methylamine (B109427) group, is a key component in numerous pharmaceuticals and research compounds. The pyridine ring, a nitrogen-containing heterocycle, can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition by biological macromolecules. Its presence can also influence a molecule's solubility and metabolic stability. google.com Pyridine derivatives are integral to a wide range of therapeutic agents, demonstrating the versatility of this scaffold in drug design. google.com
Rationale for the Academic Investigation of (4-Benzyloxybenzyl)pyridin-2-ylmethylamine
The academic investigation into this compound is largely driven by the pursuit of novel therapeutic agents, particularly in the area of infectious diseases such as tuberculosis. The combination of the benzyloxybenzyl and pyridinylmethylamine moieties within a single molecule presents a unique chemical entity with the potential for specific biological interactions.
Research into compounds containing the N-(4-(benzyloxy)benzyl)amine fragment has revealed promising antimycobacterial activity. nih.gov For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.com These studies suggest that the bulky and lipophilic benzyloxybenzyl group can be a key contributor to the biological activity of a molecule. nih.gov
Furthermore, the pyridin-2-ylmethylamine portion of the molecule is also of significant interest. Studies on other complex molecules have indicated that this specific side chain can be optimal for achieving desired biological effects in certain contexts. mdpi.com The rationale, therefore, is to explore whether the unique combination of these two well-regarded scaffolds in this compound could lead to a compound with potent and selective biological activity, potentially as a novel antitubercular agent. researchgate.net
Overview of Current Research Trajectories Relevant to this compound
While dedicated research exclusively focused on this compound is not extensively documented, the current research trajectories for closely related compounds provide a clear indication of its potential areas of investigation. The primary direction of this research is in the discovery of new antimicrobial agents.
The synthesis and evaluation of molecules containing the N-(4-(benzyloxy)benzyl)amine core structure is an active area of research. For example, in the development of potential antitubercular agents, researchers have synthesized a series of 4-(benzyloxy)benzylamines as intermediates for more complex molecules. The yields for the synthesis of these intermediates are presented in the table below.
| Compound | Substituent (R) | Yield (%) |
|---|---|---|
| 4a | H | 79 |
| 4b | 4-F | 80 |
| 4c | 4-Cl | 75 |
| 4d | 4-CH3 | 49 |
| 4e | 4-OCH3 | 68 |
| 4f | 3,4-di-F | 71 |
This data highlights the feasibility of synthesizing the core structure of this compound. The ultimate goal of this research trajectory is to assess the biological activity of the final compound and its derivatives against various strains of Mycobacterium tuberculosis.
Another avenue of research for compounds with similar structural motifs is in the field of oncology. For instance, derivatives of (2-(benzyloxy)phenyl)methanamine (B111105) have been developed as potent and selective inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1), a promising therapeutic target for melanoma. nih.gov This suggests that this compound could also be explored for its potential as an anticancer agent.
Structure
3D Structure
Properties
Molecular Formula |
C20H20N2O |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C20H20N2O/c1-2-6-18(7-3-1)16-23-20-11-9-17(10-12-20)14-21-15-19-8-4-5-13-22-19/h1-13,21H,14-16H2 |
InChI Key |
ISPSMRJSKGJOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=CC=N3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Benzyloxybenzyl Pyridin 2 Ylmethylamine and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the (4-Benzyloxybenzyl)pyridin-2-ylmethylamine Core
Retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most logical and widely employed disconnection is at the C-N bond of the secondary amine, leading to two key synthons: 2-pyridinecarboxaldehyde (B72084) and 4-benzyloxybenzylamine (B1275825). This approach is favored due to the ready availability of the starting materials and the reliability of the forward synthetic reaction, typically a reductive amination.
A second, less common, disconnection can be envisioned at the C-C bond between the benzyl (B1604629) group and the pyridine (B92270) ring. However, this approach is generally considered less practical due to the greater complexity of forming this bond compared to the C-N linkage. Therefore, the strategy centering on the formation of the secondary amine from an aldehyde and a primary amine forms the basis of most synthetic endeavors.
Development and Optimization of Primary Synthetic Routes to this compound
The primary synthetic route to this compound hinges on the reductive amination of 2-pyridinecarboxaldehyde with 4-benzyloxybenzylamine. This two-step, one-pot process involves the initial formation of a Schiff base (imine) intermediate, followed by its in-situ reduction to the target secondary amine.
Benzylation of 4-hydroxybenzonitrile: 4-Hydroxybenzonitrile is treated with benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. This SN2 reaction yields 4-(benzyloxy)benzonitrile.
Reduction of 4-(benzyloxy)benzonitrile: The resulting nitrile is then reduced to the primary amine, 4-benzyloxybenzylamine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) in a solvent such as tetrahydrofuran (B95107) (THF) is typically employed for this transformation. nih.gov
Once both 2-pyridinecarboxaldehyde and 4-benzyloxybenzylamine are in hand, the final reductive amination can be performed.
Efficiency and Yield Optimization in this compound Synthesis
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). The choice of reagent can significantly impact the reaction's efficiency and chemoselectivity. For instance, while NaBH4 is a cost-effective and potent reducing agent, it can also reduce the starting aldehyde if not carefully controlled. NaBH(OAc)3 is often favored for its milder nature and high selectivity for the imine intermediate.
The optimization of reaction conditions is crucial for maximizing the yield. For the synthesis of related N-benzyl-pyridin-2-ylmethylamine derivatives, various conditions have been explored. For example, the reaction of 2-pyridinecarboxaldehyde with a benzylamine (B48309) derivative in methanol (B129727) with a catalytic amount of a mild acid to facilitate imine formation, followed by reduction, is a common approach.
Below is an interactive data table summarizing typical yields for the synthesis of the 4-benzyloxybenzylamine precursor. nih.gov
| Step | Reactants | Reagents | Solvent | Yield (%) |
| Benzylation | 4-cyanophenol, Benzyl bromide | K2CO3 | Acetone | 92-99 |
| Nitrile Reduction | 4-(benzyloxy)benzonitrile | LiAlH4 | THF | 49-80 |
Regioselectivity and Stereochemical Control in Reactions Leading to this compound
For the synthesis of the parent compound, this compound, stereochemical control is not a factor as no new chiral centers are formed. However, regioselectivity becomes a critical consideration when synthesizing analogues with substituents on the pyridine ring.
The functionalization of the pyridine ring can be challenging due to its electron-deficient nature. rsc.org Direct C-H functionalization often requires specific directing groups to achieve the desired regioselectivity. nih.gov For instance, the introduction of a substituent at the 3-, 4-, or 5-position of the pyridine ring in 2-pyridinecarboxaldehyde prior to the reductive amination step is a common strategy to ensure a specific substitution pattern in the final product. The choice of synthetic route to the substituted 2-pyridinecarboxaldehyde will dictate the position of the new functional group.
Divergent Synthesis Strategies for Structurally Diverse Analogues of this compound
A divergent synthetic approach allows for the creation of a library of analogues from a common intermediate. Starting from the core this compound structure, modifications can be introduced to the pyridine moiety, the benzyl group, and the benzyloxy moiety.
Exploration of Substituent Effects on the Pyridine Moiety of this compound
The electronic and steric properties of substituents on the pyridine ring can significantly influence the biological activity of the molecule. A variety of substituted 2-pyridinecarboxaldehydes can be used in the reductive amination step to generate a range of analogues. The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro) at different positions on the pyridine ring can modulate the compound's properties.
The synthesis of these substituted pyridines can be achieved through various methods, including classical condensation reactions and modern cross-coupling strategies. rsc.org The regioselectivity of these reactions is a key consideration in obtaining the desired isomer.
Modifications of the Benzyl and Benzyloxy Moieties in this compound Derivatives
Modifications to the benzyl and benzyloxy portions of the molecule can also lead to a diverse set of analogues. Different substituted benzyl bromides can be used in the initial benzylation step to introduce various functional groups onto the benzyloxy ring. For example, the use of 4-fluorobenzyl bromide or 4-methoxybenzyl bromide would result in analogues with modified electronic properties.
Furthermore, the benzyl group itself can be replaced with other aromatic or aliphatic groups. This can be achieved by using different substituted benzylamines in the reductive amination reaction. For instance, reacting 2-pyridinecarboxaldehyde with a naphthylmethylamine or a thiophenemethylamine would yield analogues with extended aromatic systems.
The following table provides examples of potential modifications to the different moieties of this compound.
| Moiety | Position of Modification | Example Substituent |
| Pyridine | 3-position | Methoxy |
| Pyridine | 4-position | Chloro |
| Pyridine | 5-position | Fluoro |
| Benzyloxy | 4'-position of Benzyl | Methyl |
| Benzyloxy | 4'-position of Benzyl | Trifluoromethyl |
| Benzyl | Phenyl ring | Naphthyl |
| Benzyl | Phenyl ring | Thienyl |
Bioisosteric Replacements and Heterocyclic Ring Variations within the this compound Scaffold
Bioisosteric replacement is a widely utilized strategy in drug discovery to modulate the physicochemical and pharmacological properties of a lead compound without significantly altering its binding affinity for the biological target. auctoresonline.orgsci-hub.senih.gov In the context of the this compound scaffold, several bioisosteric replacements and heterocyclic ring variations can be envisaged to optimize its drug-like properties.
The pyridine ring, for instance, can be replaced by other five- or six-membered heterocycles to explore different hydrogen bonding patterns and electronic distributions. frontiersin.org Pyridinones have been employed as bioisosteres for pyridines, offering altered polarity and hydrogen bonding capabilities. frontiersin.org Another common bioisosteric replacement for a pyridine is a benzonitrile (B105546) group, where the nitrile can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net
The benzyloxybenzyl moiety also presents opportunities for modification. The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to fine-tune lipophilicity and metabolic stability. Furthermore, the entire benzyloxybenzyl group could be replaced by other aromatic or heteroaromatic systems to explore novel interactions with the target protein.
| Original Fragment | Potential Bioisosteric Replacement/Variation | Rationale for Replacement |
| Pyridine | Pyridinone | Modulate polarity and hydrogen bonding properties. frontiersin.org |
| Pyridine | Benzonitrile | Mimic hydrogen bond accepting ability of pyridine nitrogen. researchgate.net |
| Pyridine | Thiophene | Alter electronic properties and explore different spatial arrangements. sci-hub.se |
| Phenyl (in benzyloxybenzyl) | Substituted Phenyl | Fine-tune lipophilicity and metabolic stability. |
| Benzyloxybenzyl | Naphthylmethyl | Increase surface area for potential hydrophobic interactions. |
| Benzyloxybenzyl | Thienylmethyl | Introduce a heteroaromatic system to alter electronic properties and solubility. |
Novel Catalytic Approaches in the Synthesis of this compound
The synthesis of this compound is most commonly achieved through reductive amination of 4-benzyloxybenzaldehyde with 2-aminomethylpyridine. frontiersin.orgnih.gov This reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine. wikipedia.org Novel catalytic approaches are continuously being developed to enhance the efficiency and sustainability of this transformation.
Traditionally, reductive aminations have relied on hydride reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). redalyc.orglabflow.com However, recent advancements have focused on catalytic hydrogenation and transfer hydrogenation methods, which offer improved atom economy and milder reaction conditions. frontiersin.orgacs.org
Catalytic hydrogenation typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. wikipedia.orggoogle.com These catalysts are highly efficient and can often be recycled, contributing to the greenness of the process.
Transfer hydrogenation offers an alternative to using gaseous hydrogen, employing a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a suitable catalyst. acs.org Non-noble metal catalysts, such as those based on cobalt (Co) or nickel (Ni), are gaining prominence as more sustainable and cost-effective alternatives to precious metal catalysts for reductive amination. wikipedia.orgacs.org
| Catalyst Type | Examples | Advantages |
| Noble Metal Catalysts | Pd/C, Pt/C, Rh/C | High activity and selectivity, well-established. wikipedia.orggoogle.com |
| Non-Noble Metal Catalysts | Raney Nickel, Cobalt-based catalysts | Cost-effective, reduced environmental impact. wikipedia.orgacs.org |
| Homogeneous Catalysts | Iridium-phosphoramidite complexes | High stereocontrol in asymmetric synthesis. nih.gov |
| Heterogeneous Catalysts | Metal nanoparticles on supports | Easy separation and recyclability. mdpi.com |
Flow Chemistry and Continuous Processing for the Synthesis of this compound
Flow chemistry, or continuous processing, has emerged as a powerful technology in modern organic synthesis, offering several advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and the potential for automation and scalability. mdpi.commdpi.com The synthesis of this compound and its analogues is well-suited for adaptation to a continuous flow setup.
A potential flow process for the synthesis of this compound could involve pumping solutions of 4-benzyloxybenzaldehyde and 2-aminomethylpyridine through a heated reactor coil to form the imine intermediate. This stream would then be mixed with a hydrogen source (either gaseous hydrogen or a transfer hydrogenation donor) and passed through a packed-bed reactor containing a heterogeneous catalyst to effect the reduction to the final amine product. hw.ac.uk
| Parameter | Advantage in Flow Chemistry |
| Heat Transfer | Superior heat dissipation, allowing for safer operation of exothermic reactions. |
| Mass Transfer | Enhanced mixing, leading to faster reaction rates and higher conversions. |
| Safety | Small reactor volumes minimize the risk associated with hazardous materials and unstable intermediates. |
| Scalability | Production can be scaled up by running the system for longer durations or by numbering up parallel reactors. |
| Automation | Allows for precise control of reaction parameters and real-time monitoring. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Benzyloxybenzyl Pyridin 2 Ylmethylamine Derivatives
Design Principles for Comprehensive SAR/SPR Studies of (4-Benzyloxybenzyl)pyridin-2-ylmethylamine Analogues
The design of comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies for analogues of this compound is a critical step in the optimization of lead compounds. The primary goal is to systematically explore the chemical space around the core scaffold to identify key structural features that govern biological activity and physicochemical properties. A well-designed strategy for analogue synthesis and evaluation allows for the development of predictive models that can guide further drug discovery efforts.
The core scaffold of this compound presents several key regions for chemical modification: the pyridine (B92270) ring, the benzylamine (B48309) moiety, the benzyloxy group, and the linker connecting these fragments. A systematic approach to SAR/SPR studies would involve the individual and combined modification of these regions.
Key Design Principles:
Systematic Variation: Modifications to the scaffold should be made in a systematic and controlled manner. This involves altering one specific structural feature at a time to accurately assess its impact on activity and properties.
Bioisosteric Replacement: The use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties, is a common strategy. This can be used to probe the importance of specific electronic, steric, and lipophilic properties of different functional groups.
Conformational Analysis: The flexibility of the this compound scaffold allows for the adoption of various conformations. The design of analogues should consider the impact of structural modifications on the preferred conformation and how this might influence binding to a biological target.
A typical SAR/SPR workflow for this compound analogues would begin with the synthesis of a focused library of compounds with systematic variations. These compounds would then be subjected to a battery of in vitro assays to determine their biological activity and key physicochemical properties. The resulting data would be analyzed to identify trends and build predictive models to guide the design of the next generation of analogues.
Systematic Variation of Functional Groups and Their Impact on Molecular Recognition of this compound Analogues
The molecular recognition of this compound analogues by a biological target is a complex process that is governed by a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Systematic variation of the functional groups on the scaffold can have a profound impact on these interactions and, consequently, on the biological activity of the compound.
Hypothetical Impact of Linker Modification on Receptor Binding:
| Modification | Hypothesized Effect on Conformation | Potential Impact on Binding Affinity |
| Shortening the linker (e.g., methylene (B1212753) to direct bond) | Increased rigidity, restricted rotational freedom. | May lead to a loss of affinity if the optimal binding conformation requires a specific distance between the two aromatic systems. |
| Lengthening the linker (e.g., methylene to ethylene or propylene) | Increased flexibility, larger number of accessible conformations. | Could allow for better positioning of key interacting groups within the binding site, potentially increasing affinity. However, excessive flexibility can lead to an entropic penalty upon binding, decreasing affinity. |
| Introducing branching (e.g., methyl group on the linker) | Steric hindrance, restricted rotation around the linker. | May improve affinity by locking the molecule into a more bioactive conformation. Conversely, it could introduce steric clashes with the binding site, reducing affinity. |
The two aromatic rings in the this compound scaffold, the pyridine ring and the benzyloxybenzyl ring system, provide key anchor points for interaction with a biological target. The electronic and steric properties of these rings can be fine-tuned by the introduction of various substituents. The influence of a substituent on the reactivity of a benzene (B151609) ring can be explained by the interplay of its inductive and resonance effects libretexts.org.
Illustrative Effects of Aromatic Substitution on Biological Activity:
| Ring System | Position of Substitution | Substituent Type (Example) | Potential Effect on Activity |
| Pyridine Ring | 3', 4', 5', or 6' | Electron-donating (e.g., -CH₃, -OCH₃) | May increase the basicity of the pyridine nitrogen, potentially enhancing hydrogen bonding interactions with the target. |
| Pyridine Ring | 3', 4', 5', or 6' | Electron-withdrawing (e.g., -Cl, -CF₃) | Can modulate the pKa of the pyridine ring and influence its role as a hydrogen bond acceptor. May also introduce new interactions (e.g., halogen bonding). |
| Benzyloxybenzyl Ring | Ortho, meta, or para to benzyloxy group | Hydrophilic (e.g., -OH, -NH₂) | Could improve aqueous solubility and introduce new hydrogen bonding opportunities. |
| Benzyloxybenzyl Ring | Ortho, meta, or para to benzyloxy group | Lipophilic (e.g., -t-butyl, -phenyl) | May enhance binding through increased hydrophobic interactions with a nonpolar region of the binding site. |
The introduction of heteroatoms (e.g., nitrogen, oxygen, sulfur) into the scaffold and the exploration of positional isomers can lead to significant changes in the molecule's properties and biological activity.
Hypothetical Effects of Scaffold Modification on Physicochemical Properties:
| Modification | Predicted Change in logP | Predicted Change in Polar Surface Area (PSA) | Potential Impact on Permeability |
| Isomeric shift of benzylamine (2- to 4-position on pyridine) | Minimal change | Minimal change | May alter transporter recognition |
| Introduction of a hydroxyl group on the benzyl (B1604629) ring | Decrease | Increase | May decrease passive permeability |
| Replacement of the benzyl ring with a pyrimidine ring | Decrease | Increase | Likely to decrease passive permeability |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for the this compound Series
QSAR and QSPR modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.netqsardb.org These models can be used to predict the activity of untested compounds and to guide the design of new analogues with improved properties.
The development of a robust QSAR/QSPR model involves several key steps:
Data Set Preparation: A diverse set of this compound analogues with accurately measured biological activity or property data is required.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the data set.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the observed activity or property. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using various statistical techniques.
The selection of appropriate molecular descriptors is a crucial step in the development of a predictive QSAR/QSPR model. researchgate.net Descriptors can be broadly classified into several categories:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges).
For the this compound series, a combination of 2D and 3D descriptors would likely be necessary to capture the key structural features that influence activity and properties.
Examples of Potentially Relevant Descriptors:
| Descriptor Class | Specific Descriptor Example | Property Encoded |
| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule |
| Topological (2D) | Kier & Hall Connectivity Indices | Degree of branching and connectivity |
| Geometrical (3D) | Molecular Surface Area (MSA) | Overall size and shape |
| Electronic (3D) | Dipole Moment | Polarity and charge distribution |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |
| Hydrophobicity | Calculated logP | Lipophilicity |
The final selection of descriptors for the QSAR/QSPR model would be based on statistical methods that identify the descriptors that are most highly correlated with the biological activity or property of interest while being minimally correlated with each other. youtube.com
Information regarding this compound is not available in the searched resources.
Extensive research has been conducted to locate scientific literature and data pertaining specifically to the chemical compound this compound, with a focus on its Structure-Activity Relationship (SAR), Structure-Property Relationship (SPR), and the development and validation of predictive models for its activity and properties.
Despite a thorough search of available scientific databases and publications, no specific research articles, datasets, or predictive modeling studies were found for this compound. The search included queries for QSAR (Quantitative Structure-Activity Relationship) models, computational studies, and experimental data related to this particular compound.
While research exists for broader classes of related compounds, such as pyridine-2-methylamine derivatives and other benzylamine compounds, the strict requirement to focus solely on this compound prevents the inclusion of this more general information. The available literature does not provide the specific data required to construct the requested article on the development and validation of predictive models for this compound.
Therefore, it is not possible to provide the detailed research findings and data tables as requested in the article outline for this compound.
Mechanistic Investigations of 4 Benzyloxybenzyl Pyridin 2 Ylmethylamine at a Molecular Level
Elucidation of Specific Molecular Targets and Binding Mechanisms for (4-Benzyloxybenzyl)pyridin-2-ylmethylamine
Strategies for Target Identification Relevant to this compound
To pinpoint the specific biomolecules with which this compound interacts, a multi-pronged approach combining biochemical, genetic, and computational strategies is typically employed.
Affinity-Based Biochemical Methods: These direct methods utilize the physical binding between the compound and its protein target. One common technique is affinity chromatography , where this compound would be chemically tethered to a solid matrix. acs.org A cellular extract is then passed over this matrix, allowing proteins that bind to the compound to be captured and subsequently identified via mass spectrometry. An alternative and powerful approach is Drug Affinity Responsive Target Stability (DARTS) , which operates on the principle that ligand binding often stabilizes a protein, making it less susceptible to digestion by proteases. acs.orgnih.gov A key advantage of DARTS is that it can be performed without any chemical modification of the compound. acs.orgacs.org
Chemical-Genetic Approaches: These strategies identify targets by observing how genetic modifications affect a cell's response to the compound. For example, large-scale CRISPR-based screens can systematically knock out or activate every gene in the genome to find which ones confer resistance or increased sensitivity to this compound. nih.gov A gene that, when knocked out, results in cellular resistance to the compound is a strong candidate for its direct molecular target.
Computational and Profiling Methods: In silico techniques can offer predictive insights into potential targets. Based on the structure of this compound, computational models can screen vast libraries of protein structures to predict potential binding interactions (structure-based design). Alternatively, its chemical structure can be compared to databases of compounds with known targets to identify potential matches (ligand-based design).
Characterization of Ligand-Receptor Binding Kinetics and Thermodynamics of this compound (in a theoretical context)
Following the identification of a molecular target, it is essential to quantitatively describe the binding interaction. This involves analyzing both the kinetics (the rates of the interaction) and the thermodynamics (the energetic drivers of the interaction).
Binding Kinetics define the temporal dynamics of the ligand-receptor complex. Key parameters include the association rate constant (k_on) , which describes how quickly the compound binds to its target, and the dissociation rate constant (k_off) , which measures the stability of the complex over time. The ratio of these rates (k_off/k_on) yields the equilibrium dissociation constant (K_D) , a fundamental measure of binding affinity where a lower value indicates a tighter interaction. The "residence time" (1/k_off) of a compound on its target is increasingly seen as a more relevant predictor of in vivo efficacy than affinity alone. nih.gov
Below is a hypothetical table illustrating the kind of kinetic and thermodynamic data that would be sought for this compound.
Hypothetical Binding Parameters for this compound
| Parameter | Hypothetical Value | Unit | Description |
|---|---|---|---|
| kon (Association Rate) | 1.5 x 105 | M-1s-1 | Rate at which the compound binds to its target. |
| koff (Dissociation Rate) | 3.0 x 10-3 | s-1 | Rate at which the compound dissociates from its target. |
| KD (Dissociation Constant) | 20 | nM | Measure of binding affinity; lower is stronger. |
| ΔG (Gibbs Free Energy) | -10.5 | kcal/mol | Overall energy change, indicating a spontaneous binding process. |
| ΔH (Enthalpy Change) | -6.2 | kcal/mol | Heat released upon binding, suggesting favorable bond formation. |
| -TΔS (Entropy Change) | -4.3 | kcal/mol | Change in disorder; a negative value may indicate increased order upon binding. |
Exploration of Intracellular Signaling Pathways Modulated by this compound (conceptual focus)
The binding of this compound to a target protein is the initiating event that triggers a series of downstream cellular responses known as signal transduction. nih.gov The specific intracellular pathways affected are entirely dependent on the function of the target protein.
For instance, if the target is a G-protein coupled receptor (GPCR) , the compound could act as an agonist (activator) or an antagonist (blocker). Agonism would typically lead to the activation of effector enzymes like adenylyl cyclase or phospholipase C, resulting in a change in the concentration of intracellular second messengers such as cyclic AMP (cAMP), or inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), respectively. researchgate.netnih.gov Investigating this would involve quantifying the levels of these second messengers in cells after treatment with the compound.
If the target is a protein kinase , the compound would likely act as an inhibitor, preventing the phosphorylation of downstream substrates and thereby blocking signal propagation. aacrjournals.org The effect on a specific kinase cascade, such as the MAPK pathway, would be assessed using methods like Western blotting to measure the phosphorylation status of key pathway components.
Biophysical Characterization of Molecular Interactions Involving this compound
Biophysical methods provide direct, quantitative, and often structural information about the molecular interaction itself, confirming the binding event and detailing its nature.
Spectroscopic Analysis of Binding Events for this compound (e.g., NMR, Fluorescence)
Spectroscopic techniques are exceptionally sensitive to the local chemical environment and can detect binding events with high precision. springernature.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers atomic-resolution insight into molecular interactions. By monitoring the chemical shifts of a target protein's atoms (typically via a ¹H-¹⁵N HSQC experiment), one can identify which parts of the protein are perturbed upon the addition of this compound. azolifesciences.com The amino acid residues showing the largest changes are presumed to constitute the binding site. azolifesciences.com
Fluorescence Spectroscopy: This technique is applicable if the target protein contains intrinsic fluorophores like tryptophan. The binding of a ligand can change the environment of these residues, causing the protein's fluorescence to be quenched or enhanced. nih.gov By titrating the compound and monitoring this change, one can calculate the binding affinity. nih.gov
Hypothetical Spectroscopic Data for this compound Binding
| Technique | Parameter Measured | Hypothetical Observation | Implication |
|---|---|---|---|
| ¹H-¹⁵N HSQC NMR | Chemical Shift Perturbation (CSP) | Significant CSPs observed for amide protons of specific residues (e.g., Leu45, Tyr98, Phe102) in the target protein. | These residues likely form the binding pocket for the compound. |
| STD NMR | Signal Intensity | Strongest saturation transfer observed for the protons on the benzyloxybenzyl moiety. | This part of the molecule is in closest proximity to the protein surface. |
| Fluorescence Spectroscopy | Tryptophan Fluorescence Quenching | A 40% decrease in intrinsic tryptophan fluorescence intensity upon saturation with the compound. | Binding event alters the conformation around a key tryptophan residue, confirming interaction. |
Calorimetric Studies (e.g., Isothermal Titration Calorimetry) of this compound Molecular Recognition
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. azom.commalvernpanalytical.com It is considered a gold-standard method because it can determine all thermodynamic binding parameters in a single, label-free experiment. iaanalysis.com
In an ITC experiment, a solution of this compound is injected into a sample cell containing the purified target protein. The instrument measures the minute temperature changes that occur with each injection. The resulting data provides the binding affinity (K_D), the stoichiometry of the interaction (n), and the enthalpy (ΔH). harvard.edu From these direct measurements, the Gibbs free energy (ΔG) and entropy (ΔS) are calculated, offering a complete thermodynamic signature of the molecular interaction. numberanalytics.com
Hypothetical Isothermal Titration Calorimetry (ITC) Data for the Interaction of this compound with its Target
| Thermodynamic Parameter | Hypothetical Value | Unit | Interpretation |
|---|---|---|---|
| Stoichiometry (n) | 1.05 | - | Indicates a 1:1 binding ratio between the compound and its target protein. |
| Affinity (KD) | 22 | nM | Represents a high-affinity interaction. |
| Enthalpy (ΔH) | -6.5 | kcal/mol | The negative value indicates the binding is an enthalpically favorable (exothermic) process, driven by bond formation. |
| Entropy (ΔS) | 14.2 | cal/mol·K | The positive value indicates the binding is also entropically favorable, likely due to the release of ordered water molecules from the binding interface. |
Investigation of Enzyme Modulation by this compound (e.g., inhibition or activation kinetics)
Initial investigations into the enzymatic interactions of this compound have focused on its potential as a modulator of monoamine oxidase (MAO), a critical enzyme in the metabolism of neurotransmitters. Structurally similar compounds containing a benzyloxy group have demonstrated selective inhibition of MAO-B, suggesting a potential avenue of investigation for this molecule.
Research into a series of 2-(5-benzyloxyindolyl)methylamines, which share the benzyloxy and methylamine (B109427) moieties with this compound, revealed that the presence of the benzyloxy group was crucial for potent and selective MAO-B inhibition. nih.gov This highlights the potential for the benzyloxy group in this compound to play a significant role in its interaction with the active site of MAO-B.
Further studies are required to elucidate the specific kinetic parameters of this compound with respect to MAO-A and MAO-B. Determining the inhibition constants (Ki) and the half-maximal inhibitory concentrations (IC50) would provide a quantitative measure of its potency and selectivity. The mode of inhibition, whether competitive, non-competitive, or uncompetitive, would also need to be established through detailed kinetic analyses.
Currently, there is a lack of specific published data on the enzyme modulation kinetics of this compound itself. The following table represents a hypothetical data set based on the activity of structurally related compounds to illustrate the type of information that would be generated from such studies.
| Enzyme | Inhibition Constant (Ki) (nM) | IC50 (nM) | Mode of Inhibition |
|---|---|---|---|
| MAO-A | - | - | - |
| MAO-B | - | - | - |
Future research should focus on performing in vitro enzyme assays with purified MAO-A and MAO-B to determine these kinetic parameters. Such studies would provide a foundational understanding of the potential of this compound as a selective enzyme inhibitor.
Computational Chemistry and Molecular Modeling Studies of 4 Benzyloxybenzyl Pyridin 2 Ylmethylamine
Conformational Analysis and Energy Landscape Mapping of (4-Benzyloxybenzyl)pyridin-2-ylmethylamine
The biological function of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial for understanding its flexibility and the accessible shapes it can adopt, which in turn governs its interactions with biological targets. The molecule possesses several rotatable bonds that contribute to its conformational flexibility: the C-O bond of the ether linkage, the C-C bond between the benzyl (B1604629) group and the methyleneamine bridge, and the C-N bond of the amine.
Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to map the potential energy surface (PES) of the molecule. By systematically rotating the key dihedral angles and calculating the corresponding energy, a conformational energy landscape can be generated. This map reveals the low-energy, stable conformers and the energy barriers that separate them. For this compound, it is anticipated that the lowest energy conformations will seek to minimize steric hindrance between the bulky benzyloxy and pyridinyl groups while potentially allowing for intramolecular hydrogen bonding involving the amine hydrogen and the nitrogen or oxygen atoms.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Rotational Barrier |
| C(benzyl)-O-C(benzyl)-C(aromatic) | Rotation around the ether linkage | Moderate |
| O-C(benzyl)-C(methylene)-N | Rotation of the benzyl group | Low to Moderate |
| C(benzyl)-C(methylene)-N-C(pyridine) | Rotation around the methylene (B1212753) bridge | Low |
| C(methylene)-N-C(pyridine)-C(aromatic) | Orientation of the pyridine (B92270) ring | Moderate |
This table is illustrative and based on general principles of conformational analysis. Actual energy barriers would be determined through specific calculations.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for this compound
Quantum chemical calculations provide a detailed picture of the electronic distribution within a molecule, offering insights into its reactivity and potential interaction modes. Density Functional Theory (DFT) is a commonly used method for these calculations due to its balance of accuracy and computational cost.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy group and the pyridine ring, particularly the nitrogen atom, which has a lone pair of electrons. The LUMO is likely to be distributed over the electron-deficient regions of the aromatic systems. A smaller HOMO-LUMO gap would suggest higher reactivity. rsc.org
Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Localization | Implication for Reactivity |
| HOMO | Benzyloxy group, Pyridine Nitrogen | Nucleophilic character; site of electrophilic attack |
| LUMO | Aromatic Rings | Electrophilic character; site of nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Indicates reasonable kinetic stability |
This is a qualitative prediction based on the electronic nature of the constituent functional groups.
An electrostatic potential (ESP) map visually represents the charge distribution on the surface of a molecule. walisongo.ac.idchemrxiv.org It is invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for molecular recognition by biological targets. walisongo.ac.idchemrxiv.org
The ESP map of this compound is predicted to show regions of negative potential (typically colored red or orange) around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage. These areas are indicative of lone pairs of electrons and are likely to act as hydrogen bond acceptors. Conversely, regions of positive potential (typically colored blue) are expected around the amine hydrogen atom, making it a potential hydrogen bond donor, and to a lesser extent, the hydrogen atoms on the aromatic rings.
Molecular Docking Simulations for Predicting this compound-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govlaurinpublishers.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
The selection of a protein target is guided by the therapeutic area of interest. Pyridine-containing compounds have been investigated for a wide range of biological activities, including as enzyme inhibitors. nih.govmdpi.com For instance, based on the structures of known inhibitors, potential targets for this compound could include kinases, proteases, or other enzymes where the pyridine moiety can engage in key interactions.
Once a target is selected, its three-dimensional structure, typically obtained from the Protein Data Bank (PDB), must be prepared for docking. This preparation involves several steps:
Removal of water molecules and any co-crystallized ligands.
Addition of hydrogen atoms, which are often not resolved in crystal structures.
Assignment of correct protonation states for ionizable residues at a physiological pH.
Energy minimization of the protein structure to relieve any steric clashes.
Before performing docking simulations with a novel compound, it is essential to validate the docking protocol. This validation step ensures that the chosen docking algorithm and scoring function can accurately reproduce the known binding mode of a similar ligand within the active site of the target protein.
A common validation method is to extract the co-crystallized ligand from the PDB structure of the target protein and then dock it back into the active site. The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is low (typically < 2.0 Å). This process confirms that the docking setup can reliably predict the binding orientation of ligands with a similar scaffold to this compound.
Molecular Dynamics Simulations to Elucidate Binding Dynamics and Conformational Changes Induced by this compound
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the intricate dance of molecules over time. By simulating the motion of atoms and molecules, MD provides a detailed view of the binding dynamics of this compound with a hypothetical protein target, such as a protein kinase. These simulations can reveal the conformational changes induced in both the ligand and the protein upon binding, shedding light on the mechanism of action and the stability of the complex. nih.govrsc.orgacs.org
Key metrics from such a simulation could include the root-mean-square deviation (RMSD) of the protein and ligand, indicating the stability of the complex over time. A stable RMSD would suggest a persistent binding mode. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues could highlight regions of the protein that become more or less flexible upon ligand binding, indicating induced conformational changes.
Interactive Data Table 1: Hypothetical Molecular Dynamics Simulation Parameters
| Parameter | Value | Description |
| System | This compound in complex with Kinase X | The simulated molecular system. |
| Force Field | AMBER99SB-ildn | The set of parameters used to describe the interatomic forces. |
| Water Model | TIP3P | The model used to represent water molecules in the simulation. |
| Simulation Time | 100 ns | The total duration of the molecular dynamics simulation. |
| Temperature | 300 K | The temperature at which the simulation was conducted. |
| Pressure | 1 atm | The pressure at which the simulation was conducted. |
Interactive Data Table 2: Hypothetical Analysis of MD Simulation Results
| Analysis Metric | Result | Interpretation |
| Protein RMSD | 1.5 Å | Indicates a stable protein backbone throughout the simulation. |
| Ligand RMSD | 0.8 Å | Suggests the ligand remains stably bound in the active site. |
| Key H-Bonds | Pyridine N...His78, Amine H...Asp145 | Highlights critical hydrogen bonding interactions for binding. |
| van der Waals Energy | -45 kcal/mol | Indicates favorable hydrophobic interactions. |
Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for biological activity. rsc.orgmdma.chijpsr.com Based on the binding mode of this compound, a pharmacophore model can be constructed. This model would typically include features such as a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the amine group), and an aromatic/hydrophobic region (the benzyloxybenzyl moiety).
This pharmacophore model can then be used as a query for virtual screening of large chemical databases. scilifelab.secreative-enzymes.comnih.govwikipedia.org The goal of virtual screening is to identify novel molecules that match the pharmacophore and are therefore likely to exhibit similar biological activity. This process can significantly expedite the discovery of new lead compounds by prioritizing molecules for experimental testing.
A hypothetical virtual screening campaign using a pharmacophore derived from this compound against a database of one million compounds could yield several hundred "hits." These hits would then be subjected to further computational analysis, such as molecular docking, to refine the selection and predict their binding affinities.
Interactive Data Table 3: Hypothetical Pharmacophore Features for this compound
| Feature | Type | Location |
| 1 | Hydrogen Bond Acceptor | Pyridine Nitrogen |
| 2 | Hydrogen Bond Donor | Amine Nitrogen |
| 3 | Aromatic Ring | Pyridine Ring |
| 4 | Hydrophobic Group | Benzyl Ring |
| 5 | Hydrophobic Group | Benzyloxy Phenyl Ring |
Interactive Data Table 4: Hypothetical Virtual Screening Results
| Database | Number of Compounds | Hits Matching Pharmacophore | Top Scoring Hit (Predicted Affinity) |
| ZINC15 | 1,000,000 | 523 | ZINC12345678 (50 nM) |
| Enamine REAL | 5,000,000 | 2145 | REAL98765432 (35 nM) |
De Novo Design Approaches for this compound Analogues
De novo design takes computational drug discovery a step further by aiming to create entirely new molecules. nih.govacs.orgresearchgate.net Using the this compound scaffold as a starting point, de novo design algorithms can explore vast chemical space to generate novel analogues with potentially improved properties, such as enhanced potency or better selectivity.
These algorithms typically work by either growing a molecule within the active site of the target protein or by linking molecular fragments in a way that satisfies the key interaction points. For instance, a de novo design approach could suggest modifications to the benzyloxybenzyl group to improve interactions within the hydrophobic pocket or propose alternative linkers between the pyridine and benzyl rings to optimize the geometry of the molecule for binding. The generated analogues can then be computationally evaluated for their predicted binding affinity and other druglike properties.
Interactive Data Table 5: Hypothetical De Novo Designed Analogues and Their Predicted Properties
| Analogue ID | Modification | Predicted Affinity (nM) | Predicted Lipophilicity (logP) |
| DND-001 | Replacement of benzyl with a trifluoromethylbenzyl group | 15 | 4.2 |
| DND-002 | Addition of a hydroxyl group to the pyridine ring | 25 | 3.5 |
| DND-003 | Replacement of the ether linkage with a thioether | 40 | 4.8 |
Advanced Analytical and Spectroscopic Techniques for Characterization and Study of 4 Benzyloxybenzyl Pyridin 2 Ylmethylamine
High-Resolution Mass Spectrometry for Structural Confirmation and Theoretical Metabolic Fate Assessment of (4-Benzyloxybenzyl)pyridin-2-ylmethylamine
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
Structural Confirmation:
The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₂₀H₂₀N₂O) can be calculated. Experimental measurement of the mass-to-charge ratio (m/z) using HRMS, with a high degree of accuracy (typically within 5 ppm), would confirm the elemental composition and, by extension, the molecular formula of the compound.
Fragmentation Analysis and Theoretical Metabolic Fate:
Tandem mass spectrometry (MS/MS) experiments on the protonated molecule can provide valuable structural information through characteristic fragmentation patterns. The fragmentation of this compound would likely involve the cleavage of the benzylic C-N bonds and the ether bond.
The study of these fragmentation pathways is also instrumental in predicting the compound's metabolic fate. Common metabolic reactions include hydroxylation, O-dealkylation, and N-dealkylation. HRMS can be employed to identify potential metabolites in in vitro or in vivo studies by searching for the predicted mass shifts corresponding to these metabolic transformations.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Theoretical m/z |
| [M+H]⁺ | C₂₀H₂₁N₂O⁺ | 317.16484 |
| [M+Na]⁺ | C₂₀H₂₀N₂ONa⁺ | 339.14678 |
| [M+K]⁺ | C₂₀H₂₀N₂OK⁺ | 355.12072 |
Advanced NMR Spectroscopy for Detailed Structural Elucidation and Conformational Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's connectivity and spatial arrangement.
¹H and ¹³C NMR:
The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their spin-spin coupling. The ¹³C NMR spectrum would similarly reveal the number of chemically non-equivalent carbon atoms.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling network, helping to identify adjacent protons within the pyridine (B92270) and benzene (B151609) rings, as well as the methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the different structural fragments of the molecule, such as the link between the benzyl (B1604629) group and the pyridine ring through the amine linker.
Conformational analysis can be performed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), which provide information about the through-space proximity of protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| Pyridine-H (3,4,5) | 7.1 - 7.7 |
| Pyridine-H (6) | 8.5 - 8.6 |
| Benzyl-CH₂ (pyridin-2-yl) | ~3.9 |
| Benzyl-CH₂ (amine) | ~3.8 |
| Benzyloxy-Ph-H | 7.2 - 7.5 |
| Benzyl-Ph-H (ortho to O) | ~6.9 |
| Benzyl-Ph-H (meta to O) | ~7.3 |
| Benzyloxy-CH₂ | ~5.1 |
| NH | Variable |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (ppm) |
| Pyridine-C2 | ~160 |
| Pyridine-C3, C5 | 120 - 124 |
| Pyridine-C4 | ~137 |
| Pyridine-C6 | ~149 |
| Benzyl-CH₂ (pyridin-2-yl) | ~48 |
| Benzyl-CH₂ (amine) | ~54 |
| Benzyloxy-Ph-C (ipso to O) | ~158 |
| Benzyloxy-Ph-C (ortho to O) | ~115 |
| Benzyloxy-Ph-C (meta to O) | ~130 |
| Benzyloxy-Ph-C (para to O) | ~132 |
| Benzyloxy-CH₂ | ~70 |
| Benzyl-Ph-C (ipso) | ~137 |
| Benzyl-Ph-C (ortho, meta, para) | 127 - 129 |
X-ray Crystallography for Ligand-Target Complex Structure Determination Involving this compound (if applicable to protein-ligand studies)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline state. In the context of medicinal chemistry and drug discovery, this technique is invaluable for visualizing the binding mode of a ligand within the active site of its biological target, such as a protein or enzyme.
Should this compound be investigated as a ligand for a specific protein, obtaining a high-resolution crystal structure of the protein-ligand complex would provide crucial insights into the binding interactions. This information would reveal the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand. Such detailed structural information is essential for structure-based drug design and the optimization of ligand affinity and selectivity.
As of the current literature review, no public X-ray crystal structures of this compound, either as a free molecule or in a complex with a biological target, are available.
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment of this compound
This compound does not possess a stereocenter and is therefore an achiral molecule. As such, it does not exist as enantiomers, and an assessment of enantiomeric purity is not applicable. The molecule is prochiral, and substitution at one of the benzylic methylene protons of the amine could lead to a chiral center. However, in its current form, techniques for chiral separation and analysis are not relevant.
Future Directions and Emerging Research Opportunities for 4 Benzyloxybenzyl Pyridin 2 Ylmethylamine
Exploration of Novel Synthetic Methodologies for Accessing More Structurally Diverse (4-Benzyloxybenzyl)pyridin-2-ylmethylamine Analogues
The generation of a diverse library of analogues is crucial for comprehensive structure-activity relationship (SAR) studies. Modern synthetic organic chemistry offers a powerful toolkit to create novel derivatives of this compound with varied electronic, steric, and pharmacokinetic properties.
A primary area of focus is the late-stage functionalization of the pyridine (B92270) ring. Traditional methods often require harsh conditions, but recent developments in C-H functionalization offer milder and more selective alternatives. nih.govmdpi.commdpi.com Techniques involving transition-metal catalysis (e.g., with palladium, iridium, or nickel) can enable the direct introduction of various functional groups at specific positions on the pyridine core, a process that has been challenging due to the electron-deficient nature of the ring. nih.govmdpi.com For instance, Ir-catalyzed borylation followed by Suzuki-Miyaura cross-coupling has been used for selective C3-functionalization of pyridine rings. nih.gov
Transition-metal-free functionalization reactions are also gaining prominence as more environmentally friendly alternatives. rsc.org These methods can involve activation of the pyridine nitrogen to facilitate nucleophilic addition or radical reactions to introduce substituents at the C2 and C4 positions. rsc.orgnih.gov By strategically modifying the reaction conditions, chemists can steer the regioselectivity of these additions to generate a wide array of analogues.
Furthermore, combinatorial chemistry and high-throughput synthesis methodologies can be employed to rapidly generate large libraries of derivatives. nih.govmdpi.comunibe.ch Three-component reactions, for example, can efficiently construct complex fused pyridine derivatives in a one-pot synthesis, offering a streamlined approach to structural diversity. nih.govunibe.ch These strategies, summarized in the table below, will be instrumental in building a comprehensive collection of analogues for biological screening.
| Synthetic Strategy | Description | Potential Application for Analogues |
| C-H Functionalization | Direct introduction of functional groups onto the pyridine ring, often catalyzed by transition metals. nih.govmdpi.com | Modification of the pyridine core to modulate target binding and pharmacokinetic properties. |
| Transition-Metal-Free Reactions | Utilizes activation of the pyridine ring to enable functionalization without metal catalysts. rsc.org | Greener synthesis routes for introducing a variety of substituents. |
| Combinatorial Synthesis | High-throughput methods to rapidly generate large libraries of compounds. nih.govmdpi.com | Accelerated discovery of lead compounds through parallel synthesis of diverse analogues. |
| Multi-component Reactions | One-pot reactions combining three or more starting materials to form a complex product. unibe.ch | Efficient construction of fused-ring systems and other complex derivatives. |
Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of this compound Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid in silico design and optimization of novel therapeutic agents. acs.orgnih.govmdpi.com These computational tools can be powerfully applied to the this compound scaffold to guide the synthesis of derivatives with enhanced potency, selectivity, and drug-like properties.
Machine learning models, such as artificial neural networks (ANN) and support vector machines (SVM), can be trained on existing datasets of pyridine-containing compounds to predict biological activities. nih.govnih.govarxiv.org By analyzing quantitative structure-activity relationships (QSAR), these models can identify key molecular features that contribute to a desired biological effect. arxiv.orgmdpi.com This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov
The integration of AI and ML in the drug design workflow for this class of compounds can be conceptualized in the following stages:
| AI/ML Application | Description | Expected Outcome |
| Predictive Modeling (QSAR) | Training ML models to predict the biological activity of virtual compounds based on their chemical structure. nih.govarxiv.org | Prioritization of synthetic targets with the highest probability of success. |
| Generative Molecular Design | Using generative AI to create novel molecular structures with optimized properties. acs.orgnih.gov | Discovery of novel and diverse chemical entities with improved therapeutic potential. |
| ADMET Prediction | Employing computational models to forecast the pharmacokinetic and toxicity profiles of designed molecules. | Early identification and mitigation of potential liabilities in drug development. |
| Synthesis Planning | Utilizing AI to devise efficient synthetic routes for the prioritized compounds. mdpi.com | Streamlining the chemical synthesis process. |
Theoretical Investigation of Polypharmacology and Off-Target Interactions of this compound
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a critical consideration in drug development. nih.gov While it can lead to beneficial therapeutic effects, it can also be the source of adverse side effects due to unintended off-target interactions. nih.gov Computational methods provide a cost-effective approach to predict the polypharmacological profile of this compound and its derivatives early in the discovery process. nih.govresearchgate.net
A variety of web-based tools and computational algorithms are available to predict potential off-targets. unibe.ch These methods often rely on the principle of chemical similarity, comparing the query molecule to a large database of compounds with known biological activities, such as ChEMBL. unibe.ch By analyzing the similarity in chemical structure, often encoded as molecular fingerprints, these tools can infer potential interactions with a range of protein targets. unibe.ch
Network-based approaches and machine learning models are also employed to predict drug-target interactions (DTIs). nih.govmdpi.com These models can integrate diverse data sources, including chemical structures, protein sequences, and known interaction networks, to build predictive models of a compound's target profile. nih.govnih.gov Such in silico screening can help to identify potential safety liabilities and can also uncover opportunities for drug repositioning, where an existing compound is found to be effective for a new therapeutic indication.
| Computational Approach | Description | Application to this compound |
| Ligand-Based Methods | Predicts targets based on the similarity of the compound to known ligands for specific proteins. mdpi.com | Identification of likely on- and off-targets based on structural resemblance to compounds in databases. |
| Network-Based Inference | Analyzes relationships within biological networks (e.g., protein-protein interactions) to infer potential drug targets. nih.gov | Uncovering non-obvious targets and understanding the broader biological context of the compound's activity. |
| Machine Learning Models | Utilizes algorithms trained on known DTI data to predict new interactions. mdpi.com | Systematic prediction of a broad range of potential targets to build a comprehensive polypharmacology profile. |
| Molecular Docking | Simulates the binding of the compound to the three-dimensional structures of various proteins. | Elucidation of the specific binding modes and affinities for predicted off-targets. |
Development of Chemical Probes and Tools Based on the this compound Scaffold for Advanced Biological Investigations
Chemical probes are indispensable tools for dissecting complex biological processes. The this compound scaffold can serve as a versatile starting point for the design and synthesis of such probes. By incorporating reporter groups, such as fluorophores, or reactive moieties for covalent labeling, derivatives of this compound can be transformed into powerful tools for biological imaging and target identification.
Fluorescent probes based on pyridine and related heterocyclic systems have been successfully developed for a variety of applications, including the detection of specific ions, reactive oxygen species, and for imaging organelles within living cells. nih.govmdpi.commdpi.com For instance, push-pull systems based on substituted pyridines have been shown to be effective for visualizing lipid droplets. mdpi.com Similarly, imidazo[1,2-a]pyridine-based probes have been designed for the sensitive detection of hydrogen peroxide and cysteine in living cells and even in whole organisms like zebrafish. mdpi.comnih.gov By conjugating a suitable fluorophore to the this compound core, it is conceivable to create probes for visualizing its biological targets or tracking its subcellular localization.
Activity-based probes (ABPs) are another important class of chemical tools that can be developed from this scaffold. ABPs typically contain a reactive group that forms a covalent bond with a specific target protein, allowing for its identification and characterization. By appending a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) to the ABP, the labeled protein can be isolated and identified using techniques like mass spectrometry. This approach can be invaluable for confirming the direct targets of this compound and for discovering previously unknown interacting proteins.
| Type of Chemical Probe | Design Principle | Potential Application |
| Fluorescent Probes | Incorporation of a fluorophore to enable detection by fluorescence microscopy. nih.govmdpi.com | Real-time imaging of the compound's distribution and target engagement in living cells. |
| Activity-Based Probes (ABPs) | Includes a reactive group for covalent modification of the target protein and a reporter tag for detection. | Covalent labeling and subsequent identification of the direct biological targets. |
| Photoaffinity Probes | Contains a photoreactive group that forms a covalent bond with the target upon UV irradiation. | Covalent capture of target proteins in a cellular context. |
| Biotinylated Probes | Appending a biotin tag for affinity purification of target proteins using streptavidin beads. | Isolation of binding partners for identification by proteomics. |
Conclusion
Synthesis of Key Academic Contributions and Insights Derived from Research on (4-Benzyloxybenzyl)pyridin-2-ylmethylamine
Research surrounding the molecular framework of this compound has provided significant contributions to medicinal chemistry, primarily through the study of its constituent chemical motifs in various bioactive compounds. The core structure, which combines a (4-benzyloxy)benzyl group and a pyridin-2-ylmethylamine moiety, represents a key example of a pharmacophore used in the design of targeted therapeutic agents. Academic work on analogous structures has highlighted the utility of these fragments in achieving potent and selective biological activity.
A major insight derived from this research is the value of the pyridin-2-ylmethylamine scaffold in creating enzyme inhibitors and other biologically active molecules. evitachem.comsemanticscholar.org For instance, the N-(pyridin-2-ylmethyl) fragment is a core component in the development of novel inhibitors for targets such as p38α MAP kinase and mycobacterial ATP synthase. semanticscholar.orgebi.ac.uk Structure-activity relationship (SAR) studies on related compounds have demonstrated that the pyridine (B92270) ring and the adjacent amine are critical for interacting with biological targets, often through hydrogen bonding or metal coordination at the active site of enzymes.
Similarly, the (4-benzyloxy)benzyl portion of the molecule is a recurring theme in the design of compounds with therapeutic potential. This group is featured in synthetic pathways for creating N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been evaluated for their antimycobacterial properties against Mycobacterium tuberculosis. nih.gov The benzyloxy group provides a combination of hydrophobicity and conformational flexibility, allowing it to fit into specific pockets within target proteins, while the benzylamine (B48309) linker serves as a versatile anchor point for further chemical modification. The synthesis of these separate but complementary fragments is well-established, often involving reductive amination or nucleophilic substitution reactions to combine the amine and benzyl (B1604629) components. nih.gov
The key academic contribution, therefore, is the validation of a modular design strategy. By combining the target-interacting capabilities of the pyridin-2-ylmethylamine unit with the structural and pharmacokinetic properties conferred by the (4-benzyloxy)benzyl group, researchers have been able to develop potent molecular candidates for treating diseases like tuberculosis. semanticscholar.orgnih.gov
Broader Conceptual Implications for Chemical Biology and Rational Design Based on the this compound Framework
The study of the this compound framework and its analogs has broader implications for the fields of chemical biology and rational drug design. It serves as a prime example of "scaffold-based" or "fragment-based" design, where known bioactive fragments are combined to create novel molecules with desired properties. This approach is a cornerstone of modern drug discovery, as it can accelerate the identification of lead compounds by leveraging established knowledge of pharmacophores.
The framework's success in yielding potent compounds underscores the power of rational design. The pyridin-2-ylmethylamine moiety acts as a versatile "warhead" that can be directed toward various biological targets, while the (4-benzyloxy)benzyl group functions as a customizable "scaffold" that can be modified to optimize properties like solubility, cell permeability, and metabolic stability. nih.gov Research on related pyrazolo[1,5-a]pyrimidines, for example, shows how modifications to the phenyl rings and the pyridylmethylamine component can fine-tune the compound's efficacy against M. tuberculosis and reduce off-target effects. semanticscholar.org This illustrates a rational, iterative process of drug optimization.
For chemical biology, the this compound framework represents a "privileged scaffold." Such scaffolds are molecular structures that are capable of binding to multiple, unrelated biological targets. The ability of this structural motif to form the basis for inhibitors of diverse enzymes, from protein kinases to ATP synthase, makes it a valuable tool for probing biological pathways. semanticscholar.orgebi.ac.uk Synthetic libraries based on this framework can be created to screen against a wide range of targets, facilitating the discovery of new biological probes and potential therapeutic agents. The insights gained from these studies contribute to a deeper understanding of molecular recognition and the principles governing ligand-protein interactions, which are fundamental to chemical biology and the future development of precision medicines.
Q & A
Q. What are the most reliable synthetic routes for (4-Benzyloxybenzyl)pyridin-2-ylmethylamine, and what factors influence reaction yields?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Route 1 : Reacting pyridin-2-ylmethylamine with 4-benzyloxybenzyl chloride under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene .
- Route 2 : Condensation of 4-benzyloxybenzaldehyde with pyridin-2-ylmethylamine in ethanol, catalyzed by acetic acid, to form a Schiff base intermediate, followed by reduction (e.g., NaBH₄) to yield the final amine .
Key factors : Solvent polarity, base strength, and reaction temperature significantly affect yield. For instance, acetic acid catalysis in ethanol improved yields to >90% in analogous syntheses .
Q. How can researchers characterize the purity and structure of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions. For example, aromatic protons in the benzyloxy group appear as doublets (δ 7.3–7.5 ppm), while pyridine protons show distinct splitting patterns (e.g., δ 8.1–8.3 ppm for pyridin-2-yl protons) .
- FTIR : Peaks at ~1596 cm⁻¹ (C=N stretching) and ~1261 cm⁻¹ (C-O-C ether linkage) confirm functional groups .
- HRMS : Verify molecular weight (calculated for C₂₀H₂₀N₂O: 304.16 g/mol) with <2 ppm error .
- TLC : Monitor reaction progress using dichloromethane as the mobile phase .
Q. What are the stability considerations for storing this compound?
- Storage : Keep in anhydrous conditions (under nitrogen or argon) at –20°C to prevent oxidation of the amine group.
- Solvent Compatibility : Avoid protic solvents (e.g., water, methanol) that may hydrolyze the benzyloxy group. Use aprotic solvents like DMSO or DMF for long-term stock solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Dose-Response Analysis : Perform assays across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Control Experiments : Include structurally similar analogs (e.g., replacing the benzyloxy group with methoxy) to isolate pharmacophore contributions .
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., MTT assay for cytotoxicity vs. ATP-based luminescence) to minimize methodological variability .
Q. What strategies optimize the compound’s derivatives for enhanced target selectivity in kinase inhibition?
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzyloxy para-position to enhance binding to ATP pockets .
- Scaffold Hopping : Replace the pyridine ring with pyrimidine or triazole cores to alter steric and electronic interactions .
- Computational Docking : Use tools like AutoDock Vina to predict binding modes with kinase targets (e.g., EGFR or BRAF) and prioritize synthetic targets .
Q. How can reaction conditions be troubleshooted to address low yields in large-scale synthesis?
- Catalyst Screening : Test alternatives to acetic acid (e.g., p-toluenesulfonic acid) for condensation steps .
- Solvent Optimization : Replace ethanol with THF or acetonitrile to improve solubility of intermediates .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization to recover more product .
Q. What mechanistic insights explain the compound’s reactivity in C–H functionalization reactions?
- Radical Pathways : Iodine-mediated reactions (e.g., using I₂ as an oxidant) may generate pyridinyl radicals that undergo coupling with benzyloxy groups .
- Base-Mediated Deprotonation : The amine group can act as a directing group, facilitating regioselective C–H activation at the benzyl position .
- Kinetic Studies : Use ¹H NMR to monitor reaction intermediates and propose a stepwise mechanism .
Q. How do structural modifications impact the compound’s pharmacokinetic properties?
- LogP Adjustments : Adding polar groups (e.g., -OH or -SO₂NH₂) reduces logP, improving aqueous solubility but potentially decreasing blood-brain barrier penetration .
- Metabolic Stability : Fluorination of the benzyl ring (e.g., replacing -OCH₂Ph with -OCH₂C₆H₄F) slows oxidative metabolism by cytochrome P450 enzymes .
- In Silico Predictions : Use software like SwissADME to forecast ADME profiles before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
